molecular formula C18H22N4OS B6046348 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

Cat. No. B6046348
M. Wt: 342.5 g/mol
InChI Key: SRLUTPJTGJFSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, also known as TPPU, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes. The inhibition of sEH by TPPU leads to an increase in the levels of EETs, which has been shown to have beneficial effects in various disease models.

Mechanism of Action

The mechanism of action of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves the inhibition of sEH, which is responsible for the metabolism of EETs. EETs are important signaling molecules that have anti-inflammatory, vasodilatory, and cardioprotective effects. The inhibition of sEH by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine leads to an increase in the levels of EETs, which has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine are mainly attributed to the increase in the levels of EETs. EETs have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects. The increase in the levels of EETs by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to reduce blood pressure, improve glucose tolerance and insulin sensitivity, and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in lab experiments include its potency and selectivity for sEH inhibition, which allows for the specific modulation of EET levels. However, one limitation of using 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

The future directions for 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine research include the evaluation of its efficacy and safety in various disease models, the development of more potent and selective sEH inhibitors, and the investigation of the potential clinical applications of sEH inhibition in human diseases.
In conclusion, 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a potent and selective inhibitor of sEH that has been shown to have beneficial effects in various disease models. The inhibition of sEH by 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine leads to an increase in the levels of EETs, which has anti-inflammatory, vasodilatory, and cardioprotective effects. Future research on 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine and sEH inhibition may lead to the development of new therapeutic approaches for human diseases.

Synthesis Methods

The synthesis of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves the reaction of 4-(1-piperidinyl)pyrimidine with 4-bromo-2-thiophenecarboxylic acid followed by the addition of 3-pyrrolidinecarboxaldehyde. The reaction is carried out in the presence of a base and a palladium catalyst. The resulting product is then purified using column chromatography to obtain 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in high yield and purity.

Scientific Research Applications

2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied in various disease models, including hypertension, diabetes, and inflammation. In a study conducted by Zhang et al., 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine was shown to reduce blood pressure in spontaneously hypertensive rats by increasing the levels of EETs. In another study, 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine was found to improve glucose tolerance and insulin sensitivity in mice fed with a high-fat diet. The beneficial effects of 2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in inflammation have also been demonstrated in various models, including acute lung injury, colitis, and sepsis.

properties

IUPAC Name

[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-17(16-3-1-12-24-16)22-11-6-15(13-22)14-4-9-21(10-5-14)18-19-7-2-8-20-18/h1-3,7-8,12,14-15H,4-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLUTPJTGJFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)C(=O)C3=CC=CS3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[1-(2-Thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

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